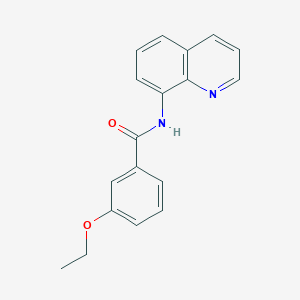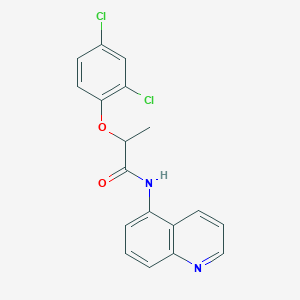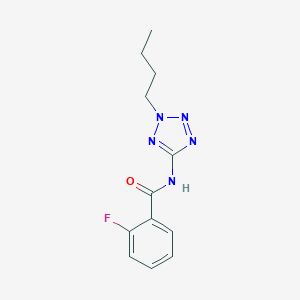![molecular formula C18H15N5OS B278345 N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B278345.png)
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide, also known as MTTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor cell invasion and metastasis. Inflammation studies have shown that N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines. In neuroprotection research, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been shown to inhibit tumor cell growth and metastasis, induce apoptosis, and reduce angiogenesis. In inflammation studies, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of NF-κB, and reduce inflammation in animal models. In neuroprotection research, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been shown to protect against oxidative stress, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit tumor cell growth and metastasis, and its potential as a neuroprotective agent. However, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide also has limitations, including its limited solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide, including its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, future research should focus on the development of novel derivatives of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide with improved solubility and bioavailability.
Méthodes De Synthèse
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide can be synthesized through a multistep process involving the condensation of 2-phenylacetyl chloride with 3-amino-5-methylthio-1,2,4-triazole, followed by the reaction with 3-nitrobenzaldehyde and reduction with sodium dithionite. The resulting product is then treated with acetic anhydride to yield N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide in high yield and purity.
Applications De Recherche Scientifique
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been studied for its potential applications in various fields of research, including cancer, inflammation, and neuroprotection. In cancer research, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has shown promising results as an inhibitor of tumor cell growth and metastasis. Inflammation studies have shown that N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neuroprotection research, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Nom du produit |
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide |
|---|---|
Formule moléculaire |
C18H15N5OS |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H15N5OS/c1-12-20-21-18-23(12)22-17(25-18)14-8-5-9-15(11-14)19-16(24)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,19,24) |
Clé InChI |
XMIKEPJNAVOCAS-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4 |
SMILES canonique |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B278262.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide](/img/structure/B278270.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B278271.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide](/img/structure/B278272.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278273.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278274.png)
![2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278275.png)
![3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278277.png)

![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B278283.png)
![3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278285.png)